4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid
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Overview
Description
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is a complex organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a chloro group, a methoxyethoxy group, and a methylthio group attached to the thiophene ring, along with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of Substituents: The chloro, methoxyethoxy, and methylthio groups can be introduced through various substitution reactions. For example, the chloro group can be added via chlorination using reagents like thionyl chloride, while the methoxyethoxy group can be introduced through etherification reactions.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydride
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Amino derivatives, thiol derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of various functional groups allows it to participate in diverse chemical interactions, influencing its overall biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-(2-methoxyethoxy)thiophene-2-carboxylic acid: Lacks the methylthio group.
3-(2-Methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid: Lacks the chloro group.
4-Chloro-5-(methylthio)thiophene-2-carboxylic acid: Lacks the methoxyethoxy group.
Uniqueness
4-Chloro-3-(2-methoxyethoxy)-5-(methylthio)thiophene-2-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. The presence of the chloro, methoxyethoxy, and methylthio groups, along with the carboxylic acid functionality, allows for a wide range of chemical modifications and interactions, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C9H11ClO4S2 |
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Molecular Weight |
282.8 g/mol |
IUPAC Name |
4-chloro-3-(2-methoxyethoxy)-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C9H11ClO4S2/c1-13-3-4-14-6-5(10)9(15-2)16-7(6)8(11)12/h3-4H2,1-2H3,(H,11,12) |
InChI Key |
CRYPIUJFUBQIIY-UHFFFAOYSA-N |
Canonical SMILES |
COCCOC1=C(SC(=C1Cl)SC)C(=O)O |
Origin of Product |
United States |
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